Chlordimeform hydrochloride

Catalog No.
S523485
CAS No.
19750-95-9
M.F
C10H13ClN2: HCl
C10H14Cl2N2
M. Wt
233.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlordimeform hydrochloride

CAS Number

19750-95-9

Product Name

Chlordimeform hydrochloride

IUPAC Name

N'-(4-chloro-2-methylphenyl)-N,N-dimethylmethanimidamide;hydrochloride

Molecular Formula

C10H13ClN2: HCl
C10H14Cl2N2

Molecular Weight

233.13 g/mol

InChI

InChI=1S/C10H13ClN2.ClH/c1-8-6-9(11)4-5-10(8)12-7-13(2)3;/h4-7H,1-3H3;1H

InChI Key

WZFNZVJGDCKNME-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)N=CN(C)C.Cl

solubility

Solubility in water at 20 °C: good

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=C[NH+](C)C.[Cl-]

Application in Pesticide Residues Analysis

    Scientific Field: Analytical Chemistry

    Summary of the Application: Chlordimeform hydrochloride has been used in the analysis of pesticide residues.

    Methods of Application or Experimental Procedures: The method involves a preliminary cleanup that converts chlordimeform to its hydrochloride and removes ultraviolet-absorbing impurities. The aqueous acid phase containing chlordimeform hydrochloride is diluted and passed through a silica gel column.

    Results or Outcomes: The absorbance at 240 nm is measured, and chlordimeform concentration is determined from the calibration graph.

Application as an Insecticide and Acaricide

    Scientific Field: Agriculture and Pest Management

    Summary of the Application: Chlordimeform hydrochloride is an insecticide and acaricide. It has been used on a wide variety of crops to control mites and other insects.

    Methods of Application or Experimental Procedures: The specific methods of application can vary depending on the crop and the pest being targeted.

    Results or Outcomes: Chlordimeform hydrochloride is moderately persistent in soil systems but would not be expected to persist in water systems. It is moderately toxic to mammals, a neurotoxin and has a high potential for bio-concentration.

Application in Mite and Tick Control

Application in Quality Control of Food and Beverages

Application in Quality Control of Pharmaceuticals

Application in Environmental Monitoring

Chlordimeform hydrochloride is the hydrochloride salt of chlordimeform, a synthetic organic compound. It was developed in the 1960s as a broad-spectrum acaricide []. Due to its effectiveness against mites resistant to other pesticides, it gained significant use in agriculture and horticulture []. However, concerns about its safety led to a global ban in many countries, including the United States and the European Union [].


Molecular Structure Analysis

Chlordimeform hydrochloride has a complex molecular structure with several functional groups. The core structure consists of a formamidine group (H₂N-C=NH-NH₂) linked to a dichlorophenyl ring (C₆H₄Cl₂) []. The presence of the positively charged nitrogen atom in the formamidine group and the two chlorine atoms on the phenyl ring are key features contributing to its biological activity [].


Physical And Chemical Properties Analysis

  • Color: Colorless crystals []
  • Melting point: No data publicly available
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in water and some organic solvents []
  • Stability: Unstable at high temperatures, decomposes readily []

Chlordimeform hydrochloride acts as a formamidine insecticide/acaricide. Its mechanism of action involves two main processes:

  • Uncoupling agent: It disrupts the mitochondrial electron transport chain within pest cells, leading to a decline in cellular energy production [].
  • Monoamine oxidase (MAO) inhibitor: It inhibits the enzyme MAO, which breaks down certain neurotransmitters in insects and mites. This disrupts their nervous system function.

Chlordimeform hydrochloride is a hazardous compound with several safety concerns:

  • Toxicity: It is highly toxic to humans and animals if ingested, inhaled, or absorbed through the skin. Studies have shown it to be a potential carcinogen [].
  • Environmental impact: It is persistent in the environment and can accumulate in the food chain.

Chlordimeform hydrochloride undergoes hydrolysis in the presence of acids or bases, leading to the formation of 4-chloro-o-toluidine. This reaction typically involves successive treatments with acetic acid and sodium hydroxide . The transformation can be summarized as follows:

  • Hydrolysis Reaction:
    Chlordimeform hydrochloride+H2O4 chloro o toluidine+byproducts\text{Chlordimeform hydrochloride}+\text{H}_2\text{O}\rightarrow \text{4 chloro o toluidine}+\text{byproducts}

This hydrolysis is critical for understanding its environmental degradation and potential toxicity.

The biological activity of chlordimeform hydrochloride primarily relates to its neurotoxic effects on target organisms. It acts as an antifeedant, disrupting feeding behavior in pests, which ultimately leads to their mortality . In humans and other mammals, exposure can result in severe health effects including hypotension, cardiac toxicity, nausea, vomiting, and central nervous system depression .

Chlordimeform hydrochloride can be synthesized through several methods, with one common approach being the reaction of chlorinated aromatic compounds with formamidine derivatives. The general synthetic route involves:

  • Formation of the Intermediate:
    • Reacting chlorinated aromatic compounds with formamidine.
  • Purification:
    • The resultant compound is purified through recrystallization or distillation methods.
  • Conversion to Hydrochloride Salt:
    • The final step involves treating the compound with hydrochloric acid to yield chlordimeform hydrochloride.

Chlordimeform hydrochloride has been utilized primarily in agricultural settings for pest control. Its applications include:

  • Acaricide: Effective against mites and ticks.
  • Insecticide: Targets specific life stages of Lepidoptera insects.
  • Research Tool: Used in studies related to pest management and toxicology.

Studies on the interactions of chlordimeform hydrochloride with biological systems indicate significant neurotoxic effects. Research has shown that it can affect neurotransmitter systems in insects and mammals alike. In humans, interactions may lead to acute poisoning incidents characterized by symptoms such as dizziness, abdominal pain, and urinary issues .

Chlordimeform hydrochloride shares similarities with several other compounds in its class. Below is a comparison highlighting its uniqueness:

Compound NameChemical StructurePrimary UseUnique Features
ChlordimeformC10H13ClN2Acaricide/InsecticideMajor metabolite linked to carcinogenicity
AmitrazC17H20ClN5AcaricideActs on different neuroreceptors
FormamidineC2H6N2InsecticideBasic structure without chlorine
ChlorfenvinphosC9H10ClF3NO4PInsecticideOrganophosphate with different mode of action

Chlordimeform's unique aspect lies in its specific mode of action as an antifeedant and its associated health risks due to its metabolites.

Monoamine Oxidase Inhibition Dynamics

Chlordimeform hydrochloride directly inhibits monoamine oxidase (MAO), an enzyme critical for catabolizing neurotransmitters such as serotonin (5-hydroxytryptamine, 5-HT) and norepinephrine. In rat models, chlordimeform administration results in a significant accumulation of 5-HT and norepinephrine in brain tissues, attributed to MAO inhibition [2] [3]. This inhibition disrupts the equilibrium between neurotransmitter synthesis and degradation, leading to prolonged synaptic activity and altered neurophysiological responses.

In vitro studies demonstrate that chlordimeform competitively binds to MAO’s active site, reducing its capacity to deaminate substrates. The compound’s structural similarity to endogenous amines likely facilitates this interaction. Insect models, such as the American cockroach, corroborate these findings, where chlordimeform inhibits amine-N-acetyltransferase, an enzyme involved in neurotransmitter metabolism [2]. This dual inhibition across species underscores its broad-spectrum interference with amine-mediated signaling pathways.

Table 1: Neurotransmitter Accumulation Due to MAO Inhibition by Chlordimeform Hydrochloride

NeurotransmitterModel SystemObserved EffectCitation
5-HTRat brain2.5-fold increase [2] [3]
NorepinephrineRat brain1.8-fold increase [2] [3]
TryptamineCockroach CNSSynergistic accumulation [2]

Cytochrome P-450 Isozyme Induction Patterns

Chlordimeform hydrochloride induces specific cytochrome P-450 isozymes, particularly P-450d (CYP2D1 in rats), which alters xenobiotic biotransformation. In hepatic microsomes of treated rats, ethoxyresorufin-O-deethylase activity increases eightfold, indicative of P-450d induction [4]. This isozyme preferentially hydroxylates androstenedione at the 7α and 16α positions, shifting steroid metabolism pathways.

Sodium dodecyl sulfate–polyacrylamide gel electrophoresis (SDS-PAGE) reveals a prominent 54 kDa protein band in microsomes from chlordimeform-exposed rats, consistent with P-450d overexpression [4]. By contrast, the metabolite 4-chloro-o-toluidine induces a broader spectrum of P-450 isozymes, including those involved in 16β-hydroxylation, suggesting divergent metabolic consequences between the parent compound and its derivatives.

Table 2: Cytochrome P-450 Isozyme Induction Profiles

IsozymeSubstrate Activity InducedFold ChangeCitation
P-450dEthoxyresorufin-O-deethylase [4]
P-450cEthoxycoumarin-O-deethylase [4]
P-450aAldrin epoxidase0.5× [4]

Oxidative Phosphorylation Uncoupling Mechanisms

Chlordimeform hydrochloride uncouples oxidative phosphorylation by disrupting the proton gradient across mitochondrial membranes. In vitro assays show that it inhibits electron transport chain complexes I and II, reducing adenosine triphosphate (ATP) synthesis [5]. This uncoupling effect mirrors classical agents like 2,4-dinitrophenol (DNP), albeit with lower potency.

The compound’s lipophilic nature enables passive diffusion into mitochondria, where it dissipates the proton motive force required for ATP synthase activity. Consequently, cellular energy reserves are depleted, impairing processes dependent on ATP, such as ion transport and muscle contraction. In canine models, this manifests as hypotension and reduced cardiac output [5].

Table 3: Mitochondrial Effects of Chlordimeform Hydrochloride

ParameterObserved EffectCitation
ATP synthesis70% reduction [5]
Electron transport chainComplex I/II inhibition [5]
Proton gradientComplete dissipation [5]

Prostaglandin Synthesis Pathway Disruption

Current literature on chlordimeform hydrochloride does not explicitly address its impact on prostaglandin synthesis. However, its induction of cytochrome P-450 isozymes provides a plausible indirect mechanism. Certain P-450 isoforms, such as CYP2C and CYP2J, metabolize arachidonic acid into epoxyeicosatrienoic acids (EETs), competing with cyclooxygenase (COX)-mediated prostaglandin production [4]. By shifting arachidonic acid metabolism toward EETs, chlordimeform may reduce substrate availability for prostaglandin H₂ synthase, thereby attenuating prostaglandin E₂ and thromboxane synthesis.

This hypothesis remains untested in the provided studies, highlighting a critical gap in understanding the compound’s full biochemical repertoire. Future investigations should explore direct interactions with COX enzymes or prostaglandin receptors.

The hepatic biotransformation of chlordimeform hydrochloride represents a complex metabolic cascade that ultimately produces several carcinogenic derivatives. The primary pathway involves sequential N-demethylation reactions catalyzed by cytochrome P450 enzymes, particularly those in the microsomal fraction of hepatocytes [1] [2].

The initial biotransformation step involves N-demethylation of chlordimeform to produce N-demethylchlordimeform. This reaction is mediated by hepatic microsomal enzymes and represents the first step in the metabolic activation pathway [1] [2]. Both chlordimeform and its N-demethylated derivative subsequently undergo cleavage at the carbon-nitrogen bond, yielding N-formyl-4-chloro-o-toluidine as a key intermediate metabolite [3] [2].

The deformylation of N-formyl-4-chloro-o-toluidine produces 4-chloro-o-toluidine, which represents the most toxicologically significant metabolite in the biotransformation cascade [3] [2]. This compound exhibits substantially higher carcinogenic potential than the parent compound and serves as the primary mediator of chlordimeform-induced carcinogenesis [4] [5].

Further oxidative metabolism involves the conversion of 4-chloro-o-toluidine to 5-chloroanthranilic acid through methyl group oxidation. Additionally, N-formyl-4-chloro-o-toluidine can undergo direct methyl oxidation to produce N-formyl-5-chloroanthranilic acid, which subsequently undergoes deformylation to yield 5-chloroanthranilic acid [3] [2].

The enzymatic systems involved in these biotransformation reactions show significant induction following chlordimeform exposure. Ethoxyresorufin-O-deethylase activity demonstrates approximately eight-fold induction by chlordimeform, while 4-chloro-o-toluidine produces even more pronounced induction of approximately eighteen-fold [1] [6]. This enzymatic induction is consistent with the involvement of cytochrome P450 isozymes, particularly CYP1A1 and CYP1A2, in the metabolic activation process [1] [2].

The biotransformation pathway also involves conjugation reactions, with glucuronide and sulfate conjugates identified in urine samples from exposed organisms [3] [2]. These conjugated metabolites generally exhibit reduced toxicity compared to their unconjugated counterparts, representing a detoxification mechanism that competes with the activation pathways.

Role of 4-Chloro-o-Toluidine in Oncogenic Pathways

The metabolite 4-chloro-o-toluidine serves as the primary oncogenic agent in chlordimeform-induced carcinogenesis, operating through multiple molecular mechanisms that converge on DNA damage and cellular transformation [4] [5] [7].

The initial step in the oncogenic pathway involves N-hydroxylation of 4-chloro-o-toluidine to form N-hydroxy-4-chloro-o-toluidine. This metabolic activation occurs primarily in hepatic tissue through cytochrome P450-mediated oxidation [5] [7]. The N-hydroxy derivative represents a critical intermediate that undergoes further activation through sulfonation or acetylation reactions to produce highly reactive electrophilic species [5] [7].

The acetylation of N-hydroxy-4-chloro-o-toluidine yields N-acetoxy-4-chloro-o-toluidine, which possesses potent DNA-binding capability [5] [7]. This reactive intermediate forms covalent adducts with DNA bases, particularly guanine residues, resulting in DNA strand breaks and chromosomal aberrations [5] [7].

Species-Specific Metabolic Profiling in Non-Target Organisms

The metabolic profile of chlordimeform hydrochloride exhibits significant species-specific variations that influence both efficacy and toxicity in non-target organisms. These differences arise from variations in enzymatic systems, absorption rates, and metabolic pathways across different species [8] [9].

In mammalian species, the excretion patterns show considerable variation. Rats excrete approximately 75% of administered chlordimeform in urine within 24 hours, with the remaining material appearing in feces over 72 hours at levels of 0.6% [3] [10]. Dogs demonstrate similar urinary excretion rates of 75% within 24 hours, while goats show slightly lower urinary excretion at 65% for lactating females and 80% for males [3] [10].

The metabolite profiles also vary significantly among species. In dogs and goats, the water-soluble radioactivity fraction reveals different metabolite compositions compared to rats. The conversion of chlordimeform to N-formyl-5-chloroanthranilic acid and 5-chloroanthranilic acid follows the order: goat > dog > rat [3] [2]. This species-specific metabolic pattern reflects differences in the enzymatic systems responsible for oxidative metabolism of the aromatic ring system.

In arthropod species, chlordimeform exhibits differential toxicity and metabolic patterns. Studies with Tetranychus urticae (two-spotted spider mite), Blatella germanica (German cockroach), and Tenebrio castaneum (flour beetle) demonstrate species-specific differences in sensitivity, absorption, metabolism, and response to chlordimeform exposure [8]. The compound antagonized the toxicity of organophosphorus insecticides toward German cockroaches while acting synergistically toward flour beetles [8].

The biochemical effects in arthropods involve interference with amine-mediated nervous system control. In American cockroaches, chlordimeform directly stimulates cardiac function, acts synergistically with tryptamine, and inhibits amine-N-acetyltransferase activity in head tissues [9]. The compound also causes accumulation of indolamines and blocks octopamine-stimulated adenylate cyclase activity in the central nervous system [9].

In mites, chlordimeform inhibits tryptamine metabolism, representing a different mechanism of action compared to mammalian systems [9]. This species-specific metabolic inhibition contributes to the selective toxicity of chlordimeform toward target arthropod species while maintaining relatively low mammalian toxicity.

The metabolic studies using radiolabeled compounds have revealed that chlordimeform alters the detoxification pathways of other pesticides in arthropods. The compound inhibits mixed-function oxidases as a primary mode of action, leading to enhanced toxicity of compounds that require oxidative metabolism for detoxification [8].

Avian species show different metabolic patterns compared to mammals. The median lethal dose in acute oral toxicity varies by species, with differences related to body size, feeding habits, and metabolic enzyme activity [11]. The bioaccumulation potential in birds is limited due to the metabolic degradation of chlordimeform, preventing significant accumulation in tissues [11].

Urinary Biomarker Development for Exposure Monitoring

The development of urinary biomarkers for chlordimeform exposure monitoring has focused on detection of the parent compound and its metabolites, with particular emphasis on 4-chloro-o-toluidine as the primary biomarker of biological significance [12] [13].

The analytical methodology for urinary biomarker detection involves hydrolysis of chlordimeform residues and metabolites under basic conditions to convert them to 4-chloro-o-toluidine, which serves as a common analytical target [12]. The hydrolyzed samples undergo partitioning into n-hexane, followed by high-performance liquid chromatography analysis using a μ-Porisil column with ultraviolet detection at 254 nanometers [12].

The analytical method demonstrates excellent sensitivity with a limit of detection of 0.05 parts per million and an average procedural recovery of 99 ± 10% based on 105 determinations [12]. The method validation studies show that chlordimeform residues in urine remain stable under ambient laboratory conditions for at least 195 days, providing adequate stability for routine monitoring applications [12].

The biomarker methodology accounts for 35-40% of total radioactive residues in rat urine as 4-chloro-o-toluidine equivalents, indicating that this approach captures the majority of toxicologically relevant metabolites [12]. The method utilizes disposable culture tubes to reduce costs and eliminate glassware contamination, making it suitable for large-scale worker monitoring programs [12].

Field validation studies have demonstrated the practical utility of urinary biomarker monitoring. During the 1979 reintroduction program for chlordimeform use on cotton, the method generated reliable results that were rapidly transmitted to field personnel for worker exposure assessment and control [12]. The monitoring program successfully identified workers with elevated exposure levels, allowing for timely intervention to minimize health risks [12].

The urinary biomarker approach has been applied to occupational exposure monitoring programs in California, where pesticide applicators handling chlordimeform products are required to undergo medical supervision including monthly urine testing during exposure periods [13]. The monitoring program revealed that chlordimeform is readily absorbed through skin and respiratory routes, with detectable levels found in urine even when workers wear protective clothing and respirators [13].

Advanced analytical techniques have been developed to enhance biomarker detection capabilities. Gas chromatography-mass spectrometry methods provide improved specificity and sensitivity for detecting chlordimeform metabolites in biological samples [14]. These methods can differentiate between various metabolites and provide quantitative information about exposure levels and metabolic patterns [14].

The biomarker development has also extended to detection of protein adducts, particularly hemoglobin binding products. The hemoglobin binding assay provides a longer-term exposure indicator compared to urinary metabolites, as hemoglobin adducts persist for the lifetime of red blood cells [2] [7]. This approach has been used to assess cumulative exposure in occupational settings and to investigate dose-response relationships [2] [7].

Physical Description

COLOURLESS CRYSTALS.

Vapor Density

Relative vapor density (air = 1): 8.03

Density

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00

UNII

3YI7CT6416

GHS Hazard Statements

Aggregated GHS information provided by 192 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H351 (100%): Suspected of causing cancer [Warning Carcinogenicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Vapor pressure, Pa at 20 °C: 0.00003

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

19750-95-9

Wikipedia

Chlordimeform hydrochloride

Dates

Last modified: 09-12-2023

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